molecular formula C5H3Cl3N2 B3328993 Trichloromethylpyrimidine CAS No. 54198-86-6

Trichloromethylpyrimidine

Cat. No.: B3328993
CAS No.: 54198-86-6
M. Wt: 197.45 g/mol
InChI Key: HAUFNONCUBGLBI-UHFFFAOYSA-N
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Description

Trichloromethylpyrimidine is a chemical compound of interest in organic synthesis and medicinal chemistry research. It serves as a versatile building block for the preparation of more complex molecules. Researchers utilize this compound to develop novel heterocyclic systems, such as pyrimidine derivatives, which are core structures in various pharmaceutical agents and agrochemicals. Specific research applications should be verified with the scientific literature. Handle with appropriate safety precautions. This product is strictly for Research Use Only (RUO).

Properties

IUPAC Name

2-(trichloromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2/c6-5(7,8)4-9-2-1-3-10-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUFNONCUBGLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Trichloromethylpyrimidine Derivatives

De Novo Synthesis Approaches to the Pyrimidine (B1678525) Nucleus Bearing Trichloromethyl Functionality

De novo synthesis provides a direct route to complex pyrimidine structures by assembling the heterocyclic core from simpler, acyclic components. nih.gov This strategy is fundamental in creating pyrimidine-based compounds for various applications. nih.govwikipedia.orgcreative-proteomics.com

A prominent de novo method for synthesizing trichloromethylpyrimidine derivatives involves the reaction of 2-(trichloromethyl)-1,3-diazabutadienes with acyl chlorides. researchgate.net This approach leads to the formation of valuable 4-chloro-2-(trichloromethyl)pyrimidines, which serve as versatile intermediates for further derivatization. thieme.dethieme-connect.com The process is typically a convenient two-step, one-pot synthesis that proceeds via a sequential acylation and intramolecular cyclization mechanism. researchgate.netgrafiati.com

The reaction is generally carried out in the presence of a base, such as triethylamine (B128534), which facilitates the initial acylation of the diazabutadiene by the acyl chloride. researchgate.netsciencegate.app This is followed by an intramolecular cyclization to form a pyrimidin-4-one intermediate. Subsequent treatment with a chlorinating agent, commonly phosphorus oxychloride (POCl₃), converts the pyrimidinone into the corresponding 4-chloro-2-(trichloromethyl)pyrimidine. researchgate.netthieme-connect.comgrafiati.com The main pathway for synthesizing pyrimidine derivatives from 1,3-diazadienes is through [4+2] cycloaddition reactions. researchgate.net

A possible mechanism involves the acylation of the more nucleophilic nitrogen of the 2-(trichloromethyl)-1,3-diazadiene, followed by an intramolecular cyclization. sorbonne-universite.fr

Table 1: Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines

Starting Materials Reagents Product Reference

This table illustrates the general reaction scheme for the synthesis of 4-chloro-2-(trichloromethyl)pyrimidines from 2-(trichloromethyl)-1,3-diazabutadienes and acyl chlorides.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby increasing atom economy and reducing waste. mdpi.comorganic-chemistry.orgnih.govfrontiersin.org In the context of this compound synthesis, specific MCRs have been developed.

One notable example is the one-pot synthesis of highly functionalized trichloromethylated pyrimidines from trichloroacetimidamides and acetylenic esters. researchgate.net In this reaction, trichloroacetimidamides, which can be generated in situ from the reaction of guanidines with trichloroacetonitrile (B146778), undergo an addition reaction with acetylenic esters to construct the pyrimidine ring directly incorporating the trichloromethyl group. researchgate.net This method highlights the power of MCRs to rapidly assemble complex heterocyclic systems from simple and readily available starting materials.

Regioselectivity, the control over the orientation of substituents in the final product, is a critical aspect of synthetic organic chemistry. nih.gov In the synthesis of substituted trichloromethylpyrimidines via de novo methods, the final substitution pattern is dictated by the structure of the acyclic precursors.

For instance, in the cyclization of 2-(trichloromethyl)-1,3-diazabutadienes with acyl chlorides (see 2.1.1), the substituents on both the diazabutadiene and the acyl chloride determine the regiochemical outcome. The specific placement of functional groups on the starting materials translates directly to their positions on the resulting pyrimidine ring. Similarly, in multi-component reactions, the inherent reactivity and connectivity of the various components guide the regioselective formation of the product. researchgate.net For example, a palladium(II)-catalyzed three-component reaction involving amines, alkyne esters, and alkenes demonstrates how the choice of starting materials can lead to specific, highly substituted pyrrole (B145914) products, and similar principles apply to pyrimidine synthesis. organic-chemistry.org

Post-Cyclization Introduction of the Trichloromethyl Group

An alternative to de novo synthesis is the modification of a pre-formed heterocyclic core. The introduction of a trichloromethyl group onto an existing pyrimidine or related heterocycle can be achieved, although it is often more challenging than incorporating it from the start.

One reported method involves the direct introduction of a trichloromethyl group onto a thieno[3,2-d]pyrimidine (B1254671) nucleus. encyclopedia.pub In this process, the parent heterocycle is treated with trichloroacetonitrile in acetic acid that has been saturated with hydrogen chloride (HCl) gas. This reaction affords the 2-trichloromethyl-thieno[3,2-d]pyrimidine derivative in a moderate yield of 63%. encyclopedia.pub This type of electrophilic substitution reaction demonstrates the feasibility of functionalizing a pyrimidine-fused system with a trichloromethyl group after the core ring structure has already been assembled.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of any synthetic protocol is highly dependent on the optimization of various reaction parameters, including temperature, solvent, catalyst, and reactant concentrations. researchgate.netprismbiolab.com Modern approaches to optimization range from traditional one-factor-at-a-time (OFAT) methods to more sophisticated statistical methods like Design of Experiments (DoE) and automated, machine learning-guided strategies. prismbiolab.comnih.govbeilstein-journals.org The goal is to maximize product yield and purity while minimizing reaction time and waste. prismbiolab.com For the synthesis of this compound derivatives, optimizing the conditions for the key cyclization or functionalization steps is crucial for achieving practical and efficient processes.

Catalyst and Reagent Selection in this compound Synthesis

The selection of appropriate catalysts and reagents is a critical factor in the synthesis of this compound derivatives, directly influencing reaction efficiency, yield, and the purity of the final products. Research into these syntheses has identified several key components that facilitate the desired chemical transformations.

A prevalent and convenient method for producing 4-chloro-2-(trichloromethyl)pyrimidines is a two-step, one-pot synthesis that begins with 2-(trichloromethyl)-1,3-diazabutadienes. researchgate.netgrafiati.com This process involves a sequential acylation and intramolecular cyclization reaction. The key reagents in this initial phase are acyl chlorides and a base, typically triethylamine. researchgate.netgrafiati.com The triethylamine acts as a base to facilitate the reaction between the diazabutadiene and the acyl chloride. Following the cyclization, which forms a pyrimidin-4-one intermediate, phosphorus oxychloride (POCl₃) is used as a chlorinating agent to convert the hydroxyl group to a chloro group, yielding the 4-chloro-2-(trichloromethyl)pyrimidine derivative. researchgate.netgrafiati.com This particular pathway is noted as the first reported synthesis of this class of compounds. researchgate.net

Beyond this primary route, other catalytic systems are employed for synthesizing different or more complex pyrimidine derivatives containing a trichloromethyl group. For instance, Lewis acid catalysts are utilized in the chlorination of existing trichloromethyl-substituted rings. The synthesis of polychlorinated pyridine (B92270) compounds, such as pentachloropyridine, can be achieved by reacting liquid 2,4-dichloro-6-(trichloromethyl)pyridine (B74809) with chlorine at temperatures of at least 160°C in the presence of a Lewis acid catalyst. google.com Similarly, 2,3,6-trichloro-5-(trichloromethyl)pyridine (B6317128) can be synthesized from 2-chloro-5-(trichloromethyl)pyridine (B1585791) using tungsten hexachloride (WCl₆) as a catalyst for the chlorination step at 175°C. asianpubs.org

Specialized organocatalysts and transition metal catalysts have also been explored for creating specific pyrimidine structures. The Du Bois catalyst has been used for aromatic C-H insertion reactions to synthesize pyrimido[4,5-b]indoles that feature a trichloromethyl substituent. researchgate.net In other reactions, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been used to mediate the cyclization of 2-acyl-1-cyanocyclopropanecarboxylates with amidines to produce a diverse range of multisubstituted pyrimidines. researchgate.net

The table below summarizes the roles of various catalysts and reagents in the synthesis of this compound and related compounds.

Catalyst/Reagent Function Reaction Type Reference
TriethylamineBaseAcylation/Intramolecular Cyclization researchgate.netgrafiati.com
Phosphorus oxychloride (POCl₃)Chlorinating AgentConversion of pyrimidinone to chloropyrimidine researchgate.netgrafiati.com
Lewis Acids (general)CatalystRing Chlorination google.com
Tungsten hexachloride (WCl₆)CatalystRing Chlorination asianpubs.org
Du Bois CatalystCatalystAromatic C-H Insertion researchgate.net
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Base/MediatorCyclization researchgate.net
Hydride Mn(I) PNP pincer complexCatalystDehydrogenative Condensation researchgate.net

Scalability Considerations for Synthetic Protocols

The transition of a synthetic protocol for this compound derivatives from a laboratory setting to large-scale industrial production introduces a distinct set of challenges and considerations. Scalability is not merely about increasing the volume of reactants; it requires a thorough evaluation of the entire process to ensure safety, efficiency, cost-effectiveness, and quality. gappeptides.com

A primary concern in scaling up any chemical synthesis is process safety. For related compounds like 4,6-dichloropyrimidine-5-carbonitrile, the development of a robust and scalable process involved significant safety evaluations to ensure that the protocol could be safely applied at a multi-kilogram scale. researchgate.net A key feature of a scalable route is the stability of its intermediates; processes that yield intermediates which are storable under normal conditions are highly advantageous for large-scale manufacturing. researchgate.net

Several physical and chemical parameters that are easily managed on a small scale become critical during scale-up. These include:

Heat Transfer and Mixing: Larger reaction volumes have a lower surface-area-to-volume ratio, making efficient heat transfer and homogenous mixing more difficult to achieve. gappeptides.com This can lead to localized temperature gradients and concentration differences, potentially causing side reactions and reducing product yield and purity.

Cycle Times: The time required for each step in the synthesis, including reaction, separation, and purification, has a direct impact on plant throughput and economic viability. gappeptides.com Methods that reduce process times, such as certain wet-chemical syntheses that can decrease calcination times compared to solid-state reactions, are often sought. nih.gov

Waste Management: Large-scale production generates significant quantities of waste. The economic and environmental costs of managing this waste, particularly from solvents, are substantial. gappeptides.com Efficient processes that minimize solvent use are therefore highly desirable.

To address these challenges, modern synthetic strategies are being explored. Continuous flow chemistry, for example, offers a promising alternative to traditional batch processing for improving scalability. ucla.edu By conducting reactions in a continuous stream, flow reactors provide superior control over parameters like temperature and mixing, enhance safety, and can lead to higher throughput and consistency. ucla.edu The development of scalable synthesis methods often involves comparing different synthetic routes, such as solid-state reactions versus various wet-chemical methods, to find the optimal balance of performance, cost, and industrial applicability. nih.gov

The following table outlines key considerations for scaling up the synthesis of this compound derivatives and potential strategies to address them.

Consideration Challenge Potential Strategy Reference
Process SafetyExothermic reactions, handling of hazardous reagents at large scale.Conduct thorough process safety evaluations; select routes with stable intermediates. researchgate.net
Heat TransferInefficient heat dissipation in large reactors can lead to runaway reactions or side products.Utilize reactors with high heat exchange capacity; consider continuous flow systems for better temperature control. gappeptides.comucla.edu
Mixing EfficiencyNon-homogenous mixing can result in lower yields and inconsistent product quality.Employ efficient agitation systems; use flow chemistry to ensure consistent mixing. gappeptides.comucla.edu
Raw Material & WasteAvailability and cost of starting materials; high volume of solvent and reagent waste.Optimize stoichiometry; select routes with high atom economy; implement solvent recycling programs. gappeptides.com
Cycle TimeLong reaction or workup times can limit production capacity and increase costs.Optimize reaction conditions; select synthetic routes known for shorter processing times (e.g., some wet-chemical methods). gappeptides.comnih.gov
ReproducibilityEnsuring consistent product quality from batch to batch or between different scales.Implement robust process controls; adopt continuous manufacturing to reduce batch-to-batch variability. mdpi.com

Chemical Reactivity and Transformation Pathways of Trichloromethylpyrimidine

Nucleophilic Substitution Reactions of the Pyrimidine (B1678525) Ring

The presence of the electron-withdrawing trichloromethyl group at the C-2 position of the pyrimidine ring, in conjunction with a leaving group such as chlorine at the C-4 position, renders the ring highly susceptible to nucleophilic aromatic substitution (SNAr).

Substitution at the C-4 Position of 4-Chloro-2-(trichloromethyl)pyrimidines

4-Chloro-2-(trichloromethyl)pyrimidines are versatile intermediates for the synthesis of a wide array of substituted pyrimidines through nucleophilic substitution reactions. evitachem.comthieme-connect.comthieme.de The chlorine atom at the C-4 position is readily displaced by a variety of nucleophiles. These reactions are facilitated by the electron-withdrawing nature of both the pyrimidine ring nitrogens and the trichloromethyl group, which stabilize the Meisenheimer intermediate formed during the SNAr mechanism. evitachem.comthieme.de The synthesis of these precursors can be achieved through a convenient two-step, one-pot process starting from 2-(trichloromethyl)-1,3-diazabutadienes. thieme-connect.comresearchgate.net This involves a sequential acylation/intramolecular cyclization with acyl chlorides, followed by treatment with phosphorus oxychloride (POCl₃). thieme-connect.comresearchgate.net

Reactivity with Oxygen Nucleophiles (e.g., alkoxides, phenoxides)

Oxygen-based nucleophiles, such as alkoxides and phenoxides, readily react with 4-chloro-2-(trichloromethyl)pyrimidines to yield the corresponding 4-alkoxy- and 4-aryloxy-2-(trichloromethyl)pyrimidines. For instance, the reaction with sodium phenoxide results in the substitution of the C-4 chloro group. thieme-connect.com In some cases, particularly with more reactive oxygen nucleophiles, further reactions can occur. For example, treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with an excess of sodium methoxide (B1231860) leads to the substitution of both the chloro and the methylthio groups, yielding the corresponding dimethoxy derivative. rsc.org Research has also shown that the trichloromethyl group on pyrimidine N-oxides can be replaced by an alkoxy or a hydroxy group. researchgate.net

Reactivity with Nitrogen Nucleophiles (e.g., amines)

Nitrogen nucleophiles, including primary and secondary amines, are effective in displacing the C-4 chlorine atom of 4-chloro-2-(trichloromethyl)pyrimidines. thieme-connect.com This provides a straightforward route to various 4-amino-2-(trichloromethyl)pyrimidine derivatives. The reaction of 4-chloro-2-(trichloromethyl)pyrimidine with n-butylamine, for example, yields N-butyl-5-phenyl-2-(trichloromethyl)pyrimidin-4-amine. sorbonne-universite.fr Depending on the reaction conditions and the specific amine used, subsequent transformations of the trichloromethyl group can occur, such as its conversion to an amide. sorbonne-universite.fr The amination of related chloropyrimidines has been studied in various solvents, with water sometimes proving to be an effective medium under acidic conditions, although this can also promote competing hydrolysis. nih.gov

Reactivity with Sulfur Nucleophiles (e.g., thiols)

Sulfur nucleophiles, such as thiols and thiophenoxides, exhibit high reactivity towards 4-chloro-2-(trichloromethyl)pyrimidines. The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium thiophenoxide leads to the expected substitution product at the C-4 position. rsc.org These reactions are generally efficient due to the soft nature of sulfur nucleophiles, which favorably interact with the electrophilic C-4 position of the pyrimidine ring.

Influence of Nucleophile Hardness and Softness on Reaction Pathways

The principle of Hard and Soft Acids and Bases (HSAB) can be used to explain the observed reactivity patterns of 4-chloro-2-(trichloromethyl)pyrimidines with different nucleophiles. evitachem.comthieme.de The C-4 position of the pyrimidine ring is considered a soft electrophilic center, while the carbon atom of the trichloromethyl group is a hard electrophilic center.

Soft Nucleophiles: Soft nucleophiles, such as sulfur-based nucleophiles (e.g., thiophenols), preferentially attack the soft C-4 position of the pyrimidine ring, leading to substitution of the chlorine atom. evitachem.comthieme.de

Hard Nucleophiles: Hard nucleophiles, such as primary amines, can also attack the C-4 position. However, under certain conditions, they can also interact with the hard electrophilic center of the trichloromethyl group, leading to its transformation. sorbonne-universite.fr

Ambident Nucleophiles: The outcome of reactions with ambident nucleophiles depends on the specific reaction conditions and the relative hardness or softness of the nucleophilic atoms.

The interplay between the nucleophile's properties and the two electrophilic sites on the molecule allows for selective functionalization. evitachem.comthieme.de

Reactions Involving the Trichloromethyl Group

The trichloromethyl group is a versatile functional group that can undergo a range of chemical transformations. Its reactivity is often influenced by the electronic nature of the pyrimidine ring to which it is attached.

The chlorine atoms of the trichloromethyl group are susceptible to substitution by nucleophiles, although this generally requires more forcing conditions than the substitution at the C-4 position of the pyrimidine ring. For example, the trichloromethyl group can be converted into a carboxyl group or its derivatives through hydrolysis. researchgate.net In some instances, the reaction with amines can lead to the transformation of the trichloromethyl group into an amide. sorbonne-universite.fr

Furthermore, the trichloromethyl group in related heterocyclic systems, such as 3-trichloromethylpyridines, has been shown to react with methoxide ions. rsc.org This reaction can lead to a dichloromethylpyridine derivative, which can be further converted to an acetal. rsc.org Antimony(III) fluoride (B91410) has been reported to selectively fluorinate trichloromethyl substituents on pyrimidine rings. thieme-connect.de

Below is a table summarizing the reactivity of 4-chloro-2-(trichloromethyl)pyrimidines with various nucleophiles.

Nucleophile CategorySpecific NucleophilePosition of AttackProduct Type
Oxygen Nucleophiles Alkoxides, PhenoxidesC-44-Alkoxy/Aryloxy-2-(trichloromethyl)pyrimidine
Nitrogen Nucleophiles Primary/Secondary AminesC-44-Amino-2-(trichloromethyl)pyrimidine
Sulfur Nucleophiles Thiols, ThiophenoxidesC-44-Thio-2-(trichloromethyl)pyrimidine
Hard Nucleophiles Primary AminesC-4 and/or -CCl₃4-Amino-2-(trichloromethyl)pyrimidine or transformation of the -CCl₃ group
Soft Nucleophiles ThiophenolsC-44-Thio-2-(trichloromethyl)pyrimidine

Reductive Transformations of the Trichloromethyl Moiety

The trichloromethyl group is susceptible to reductive transformations, which can be achieved through various reagents and conditions. These reactions are fundamental for converting the CCl3 group into less halogenated or completely reduced methyl groups. For instance, the reduction of the trichloromethyl group can be a stepwise process. unam.mx Photocatalysis using quinones has emerged as a method for reductive transformations, highlighting the versatility of this approach in mediating a range of radical and ionic processes under either oxidative or reductive conditions. nih.govresearchgate.net Gold-based solid catalysts have also been employed for the reductive transformation of certain functional groups, demonstrating high chemoselectivity. fudan.edu.cn

Reactions with Phosphorus Reagents (e.g., Triphenylphosphine)

The reaction of trichloromethylpyrimidines with phosphorus reagents, notably triphenylphosphine (B44618) (TPP), is a well-established method for the generation of synthetically useful intermediates. The interaction between 4-trichloromethylpyrimidines and TPP can lead to the formation of chloromethylenephosphoranes. clockss.org The outcome of this reaction can be sensitive to the stoichiometry of the reagents. For example, reacting 4-chloro-2-methyl-6-trichloromethylpyrimidine with two equivalents of TPP yields 6-chloro-2-methyl-4-pyrimidinylchlorophosphorane. clockss.org

Interestingly, the electron deficiency of the heteroaromatic system plays a role in the ease of reductive phosphorane formation. clockss.org In some cases, the reaction of a trichloromethylpyrimidine with excess TPP can lead to the formation of a methylenephosphorane instead of the expected chloromethylenephosphorane. clockss.org This reactivity has been harnessed for introducing olefinic side chains into the pyrimidine ring through condensation with aldehydes. clockss.org The reaction of ferric chloride with triphenylphosphine in the presence of air can lead to the oxidation of triphenylphosphine to triphenylphosphine oxide. chempap.org

Table 1: Reaction of Trichloromethylpyrimidines with Triphenylphosphine

Reactant Reagent (equiv.) Product Reference
4-Trichloromethylpyrimidine Triphenylphosphine Chloromethylenephosphorane clockss.org
4-Chloro-2-methyl-6-trichloromethylpyrimidine Triphenylphosphine (2) 6-Chloro-2-methyl-4-pyrimidinylchlorophosphorane clockss.org
5,6-Diphenyl-3-trichloromethyl-1,2,4-triazine Triphenylphosphine (excess) Methylenephosphorane clockss.org

Derivatization to Other C1-Functionalized Groups (e.g., di-, mono-chloromethyl, formyl, carboxyl derivatives)

The trichloromethyl group serves as a versatile handle for the introduction of various other C1-functionalized groups. For instance, the partial reduction of the trichloromethyl group can lead to the formation of dichloromethyl and monochloromethyl derivatives. The isolation of 4-dichloromethyl-2-phenylpyrimidine from a reaction mixture of the corresponding this compound with triphenylphosphine provides evidence for this stepwise reduction. clockss.org Further transformations can convert the trichloromethyl moiety into formyl and carboxyl groups, significantly expanding the synthetic utility of trichloromethylpyrimidines.

Electrophilic Aromatic Substitution on the Pyrimidine Ring (if applicable)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.orgmasterorganicchemistry.com In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The pyrimidine ring is generally considered electron-deficient, which makes it less susceptible to electrophilic attack compared to benzene (B151609). The nitrogen atoms in the ring are electron-withdrawing and can be protonated or coordinate to Lewis acids, further deactivating the ring towards electrophilic substitution. wikipedia.org

Despite this, electrophilic substitution on pyrimidine derivatives is possible, often requiring specific activating groups or reaction conditions. The regioselectivity of such reactions is influenced by the existing substituents on the ring, which can direct the incoming electrophile to a particular position. researchgate.net For some heterocyclic systems, such as pyridine (B92270), direct electrophilic substitution can be challenging, and indirect methods may be required. wikipedia.org

Metal-Catalyzed Cross-Coupling Reactions of Halogenated Pyrimidine Centers

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. eie.grwiley.comwiley.com These reactions have found wide application in the synthesis of complex molecules, including pharmaceuticals and materials. eie.grwiley.com When the pyrimidine ring of a this compound derivative is also halogenated, these halogen atoms can serve as handles for metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are commonly employed to introduce new carbon-based substituents onto the pyrimidine core. eie.gr These reactions typically involve the coupling of the halogenated pyrimidine with an organoboron or organotin reagent in the presence of a palladium catalyst and a base. wiley.com The development of efficient catalytic systems, including those that are phosphane-free, is an active area of research. eie.gr The choice of ligands, such as thiosemicarbazones, can play a crucial role in the success of these coupling reactions. eie.gr

Cycloaddition and Annulation Reactions Utilizing this compound

Trichloromethylpyrimidines can participate in cycloaddition and annulation reactions to construct more complex heterocyclic systems. researchgate.netthieme-connect.comsorbonne-universite.fr These reactions involve the formation of new rings by reacting the pyrimidine derivative with a suitable partner. For instance, trichloromethylpyrimidines can be used as precursors for the synthesis of pyrimido[4,5-d]pyrimidines. researchgate.net

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful strategy in organic synthesis. libretexts.org For example, a P(NMe2)3-mediated reductive intramolecular annulation has been developed for the synthesis of highly functionalized 2H-chromenes. researchgate.net Metal-catalyzed annulation reactions, such as those involving palladium, have also been reported for the synthesis of various heterocyclic and carbocyclic structures. nih.govnih.gov The [2+2+2] cycloaddition is another elegant, atom-efficient process for synthesizing carbo- and heterocycles, often catalyzed by organometallic complexes. rsc.org

Mechanistic Investigations of Reactions Involving Trichloromethylpyrimidine

Elucidation of Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing pyrimidine (B1678525) rings. The presence of the electron-withdrawing trichloromethyl group, in concert with the inherent electron deficiency of the pyrimidine ring, activates the system towards nucleophilic attack. thieme-connect.de

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. pressbooks.pubyoutube.com In the first, typically rate-determining step, a nucleophile attacks an electron-deficient carbon atom of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com The negative charge of this intermediate is delocalized over the pyrimidine ring and is further stabilized by the inductive effect of the trichloromethyl group. pressbooks.pubmasterorganicchemistry.com In the second, faster step, a leaving group, often a halide, is expelled, restoring the aromaticity of the pyrimidine ring. youtube.com

The position of the trichloromethyl group on the pyrimidine ring significantly influences the regioselectivity of the nucleophilic attack. Electron-withdrawing groups at the ortho and para positions to the leaving group are most effective at stabilizing the Meisenheimer intermediate, thus facilitating the reaction. pressbooks.pubyoutube.commasterorganicchemistry.com

A notable reaction involving a trichloromethylpyrimidine is its interaction with sulfur nucleophiles like thiophenolate. researchgate.netrsc.org Mechanistic studies, including 1H-NMR and DFT transition state calculations, have elucidated the pathway for the reduction of the trichloromethyl group. researchgate.netrsc.org This reaction is initiated by a nucleophilic attack of the thiophenolate on a chlorine atom of the trichloromethyl group, a process driven by the presence of a σ-hole on the chlorine atom. researchgate.netrsc.org This leads to the formation of a carbanion intermediate. researchgate.netrsc.org

Proposed Radical Reaction Pathways

Beyond ionic pathways, trichloromethylpyrimidines can also participate in radical reactions. The C-Cl bonds in the trichloromethyl group can undergo homolytic cleavage under certain conditions, such as photolysis or in the presence of radical initiators, to generate a dichloromethylpyrimidine radical. researchgate.net

These radical intermediates can then engage in a variety of transformations, including:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to the formation of a dichloromethylpyrimidine. libretexts.org

Addition to π-Systems: The radical can add to alkenes or alkynes, initiating a cascade of C-C bond-forming reactions. libretexts.org

Radical-Radical Coupling: Two radicals can combine to form a new C-C bond. libretexts.org

For instance, the reaction of this compound derivatives can be initiated by single electron transfer (SET) processes. nih.gov In some cases, molecule-induced radical formation (MIRF) reactions have been proposed, where the interaction of the this compound with another molecule can induce homolysis of a C-Cl bond. nih.gov These radical pathways open up synthetic avenues that are complementary to the more common ionic reactions of these compounds. libretexts.org

Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for validating proposed mechanistic pathways. In the context of this compound chemistry, several types of intermediates have been proposed and, in some cases, characterized.

Meisenheimer Complexes: As mentioned in the SNAr section, these anionic σ-complexes are key intermediates. youtube.commasterorganicchemistry.com While often transient, their existence is supported by kinetic data and, in some instances, they have been observed spectroscopically or even isolated. masterorganicchemistry.combeilstein-journals.org Spectroscopic techniques like NMR and UV-Vis can provide evidence for their formation. rsc.org

Carbanions: In reactions involving the trichloromethyl group itself, such as its reduction by nucleophiles, carbanionic intermediates are formed. researchgate.netrsc.org For example, the attack of thiophenolate on a chlorine atom of the trichloromethyl group leads to a carbanion that is subsequently protonated. rsc.org The presence of these intermediates is often inferred from the final products and supported by computational studies. researchgate.netrsc.org

Radicals: In radical reactions, the direct detection of the transient radical species is challenging. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for observing and characterizing radical intermediates. beilstein-journals.org Chemical trapping experiments, where a radical scavenger is used to intercept the intermediate, can also provide indirect evidence for their formation. beilstein-journals.org

Benzyne-type Intermediates: Although less common for pyrimidines compared to benzene (B151609) derivatives, the formation of hetaryne intermediates via an elimination-addition mechanism is a possibility under strongly basic conditions. pressbooks.pubsorbonne-universite.fr These highly reactive species would be rapidly trapped by any available nucleophile.

Transition State Analysis in Key Synthetic and Transformation Steps

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an invaluable tool for studying reaction mechanisms at a molecular level. researchgate.net Transition state analysis allows for the determination of activation energies and the visualization of the geometric and electronic structure of the transition state, providing deep insights into the factors that control reaction rates and selectivity. researchgate.net

For the reaction of this compound with thiophenolate, DFT calculations have been used to map out the entire energy profile of the reaction. researchgate.netrsc.org These calculations have confirmed that the initial nucleophilic attack on the chlorine atom is the rate-determining step and have provided the activation energy for this process. rsc.org The calculations also support the stepwise mechanism involving a carbanion intermediate. researchgate.netrsc.org

Transition state analysis can also be used to understand the regioselectivity of SNAr reactions. By comparing the activation energies for nucleophilic attack at different positions on the pyrimidine ring, one can predict the most favorable reaction pathway. These calculations often reveal that the stability of the resulting Meisenheimer-like transition state is the key determining factor.

Influence of Steric and Electronic Factors on Reactivity and Selectivity

The reactivity and selectivity of reactions involving this compound are governed by a delicate interplay of steric and electronic factors. dalalinstitute.comfiveable.mewikipedia.org

Electronic Factors:

Inductive and Resonance Effects: The electron-withdrawing nature of the pyrimidine ring and the trichloromethyl group is the dominant electronic factor. thieme-connect.de This makes the pyrimidine ring highly electrophilic and susceptible to nucleophilic attack. The trichloromethyl group's strong inductive effect (-I) is crucial for activating the ring towards SNAr and for stabilizing anionic intermediates. pressbooks.pubyoutube.commasterorganicchemistry.com

σ-holes: Recent studies have highlighted the importance of σ-holes on the chlorine atoms of the trichloromethyl group. researchgate.netrsc.org A σ-hole is a region of positive electrostatic potential on the outer surface of the chlorine atom, which makes it susceptible to nucleophilic attack. researchgate.net This interaction is a key driving force in the reduction of the trichloromethyl group by sulfur nucleophiles. researchgate.netrsc.org

Steric Factors:

Steric Hindrance: The bulky trichloromethyl group can sterically hinder the approach of nucleophiles to adjacent positions on the pyrimidine ring. wikipedia.org This can influence the regioselectivity of SNAr reactions, favoring attack at less hindered positions.

Conformational Effects: The orientation of the trichloromethyl group relative to the pyrimidine ring can influence its reactivity. Steric interactions can affect the conformation of the molecule, which in turn can impact the accessibility of reaction sites. wikipedia.org

Applications of Trichloromethylpyrimidine As an Organic Building Block

Precursor for the Synthesis of Diverse Pyrimidine (B1678525) Derivatives

The pyrimidine nucleus is a fundamental scaffold in many biologically active compounds. thieme.de Consequently, there is significant interest in developing densely functionalized pyrimidine building blocks for synthetic applications. thieme.de Trichloromethylpyrimidines, particularly chloro-substituted variants like 4-chloro-2-(trichloromethyl)pyrimidine, are effective intermediates for producing a wide array of substituted pyrimidines. thieme.dethieme-connect.com The high reactivity of the chlorine atoms, enhanced by the electron-withdrawing nature of the trichloromethyl group, makes the pyrimidine ring susceptible to nucleophilic substitution reactions. evitachem.com

The synthesis of these precursors can be achieved through a convenient two-step, one-pot method starting from 2-(trichloromethyl)-1,3-diazabutadienes. thieme-connect.comresearchgate.net This process involves a sequential acylation/intramolecular cyclization with acyl chlorides, followed by treatment with phosphorus oxychloride (POCl₃) to yield the 4-chloro-2-(trichloromethyl)pyrimidine derivatives. thieme-connect.comresearchgate.net Once formed, these compounds serve as a platform for introducing various functional groups onto the pyrimidine core. thieme-connect.com

These reactions are crucial for synthesizing complex organic molecules that may possess biological activity. evitachem.com The substitution patterns and the resulting products are influenced by the nature of the nucleophile used in the reaction. thieme.de This versatility allows chemists to use trichloromethylpyrimidines as foundational materials for developing novel compounds, particularly in the search for new pharmaceuticals. evitachem.comontosight.ai

Table 1: Examples of Nucleophilic Substitution Reactions with Trichloromethylpyrimidines This table is interactive. Click on the headers to sort.

Precursor Nucleophile/Reagent Resulting Derivative Class Reference
4-Chloro-2-(trichloromethyl)pyrimidine Amines Amino-substituted pyrimidines researchgate.net
4-Chloro-2-(trichloromethyl)pyrimidine Alcohols/Alkoxides Alkoxy-substituted pyrimidines researchgate.net
4-Chloro-2-(trichloromethyl)pyrimidine Thiols/Thiolates Thioether-substituted pyrimidines thieme.de
4-Chloro-2-(trichloromethyl)pyrimidine Hydroxides Hydroxy-substituted pyrimidines evitachem.comresearchgate.net

Role in the Construction of Fused and Polycyclic Heterocyclic Systems

Fused heterocyclic compounds, which feature a pyrimidine ring merged with another ring system, are known to possess distinct physical and chemical properties compared to their non-fused counterparts. nih.gov These properties, such as solubility, polarity, and biological target selectivity, make them attractive scaffolds in drug design. nih.gov Trichloromethylpyrimidines have proven to be effective starting materials for constructing such complex polycyclic systems.

A notable application is in the synthesis of pyrimido[4,5-b]indoles, a class of fused heterocycles. researchgate.net An attractive approach for synthesizing these compounds involves a palladium-catalyzed intramolecular C-H arylation. researchgate.net This method allows for the formation of the fused indole (B1671886) ring system onto the pyrimidine core, specifically yielding pyrimido[4,5-b]indoles that retain the trichloromethyl substituent from the starting material. researchgate.net The ability to build these intricate, multi-ring structures highlights the value of trichloromethylpyrimidine as a strategic building block for advanced heterocyclic chemistry. The synthesis of fused heterocycles is a significant area of organic chemistry, with applications ranging from natural products to materials science. sioc-journal.cn

Utilization in Modular Organic Synthesis

Modular synthesis is a strategy that involves the sequential assembly of molecular architectures from discrete, functionalized units known as building blocks. sigmaaldrich.comrsc.org This bottom-up approach is fundamental to modern medicinal and materials chemistry. sigmaaldrich.com this compound fits the definition of an organic building block perfectly, as it is a functionalized molecule that can be readily incorporated into larger structures. sigmaaldrich.comenamine.net

The utility of trichloromethylpyrimidines in modular synthesis is derived from their predictable and chemoselective reactivity. The different substituents—typically a trichloromethyl group and one or more chlorine atoms—can be addressed with different reagents in a stepwise fashion. For instance, a chloro group can be displaced by a nucleophile without affecting the trichloromethyl group, and vice versa, under specific conditions. This allows chemists to "plug-in" the this compound unit into a growing molecular framework and then use its remaining functional handles to add further complexity. This modular approach facilitates the rapid generation of diverse compound libraries for screening and optimization in fields like drug discovery. caltech.edu

Integration into Complex Molecular Architectures and Scaffolds

The creation of complex molecular architectures is a central goal of organic synthesis, aiming to generate novel functions and properties. flogen.orguoc.gr Heterocycles are considered privileged motifs in such architectures, particularly in the design of pharmaceutically active compounds, as they are present in a vast majority of biologically active molecules. strath.ac.uk

This compound serves as a valuable scaffold for the integration into these complex structures. Its application in forming diverse pyrimidine derivatives (Section 5.1) and fused polycyclic systems (Section 5.2) are direct examples of its role in building molecular complexity. researchgate.net The pyrimidine core acts as a rigid framework, while the trichloromethyl group provides a unique steric and electronic signature that can be crucial for biological activity or material properties. For example, the synthesis of pyrimido[4,5-b]indoles demonstrates the construction of a sophisticated, multi-ring architecture starting from a simpler this compound precursor. researchgate.net The ability to control the assembly of such high-order structures is critical for advancing molecular sciences. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.nih.govlibretexts.org

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound and its derivatives. nih.govlibretexts.org It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁵N.

Recent advancements in NMR have enabled real-time analysis of complex organic reactions, including the synthesis of pyrimidine derivatives. nih.govacs.org These techniques allow for the monitoring of reaction intermediates and products, providing valuable mechanistic insights. nih.govacs.org For instance, in the synthesis of androsteno-[17,16-d]-pyrimidine derivatives, advanced two-dimensional NMR methods were essential for the complete assignment of ¹H, ¹³C, and ¹⁵N signals. nih.gov

Multidimensional NMR techniques are powerful tools for unambiguously assigning NMR signals and determining the connectivity of atoms within a molecule. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies spin-spin coupling between protons on adjacent carbons, helping to establish proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the directly attached carbon atoms, providing a map of C-H bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the three-dimensional structure and conformation of the molecule.

In the study of pyrimidine derivatives, these techniques have been used in combination to achieve complete and unequivocal assignment of all proton and carbon signals, even in complex structures. researchgate.net For example, real-time 2D NMR has been employed to monitor the synthesis of alkylpyrimidines, allowing for the observation of transient intermediates by correlating ¹H and ¹³C nuclei. nih.govacs.org

A study on the synthesis of pyrimidines utilized real-time 2D NMR to examine specific spectral regions, including the aromatic/pyrimidinic region (¹H: 7.49–8.81 ppm, ¹³C: 112.40–122.40 ppm), the olefinic region (¹H: 5.17–6.50 ppm, ¹³C: 106.0–116.0 ppm), and the aliphatic region (¹H: 1.54–2.87 ppm, ¹³C: 23.7–33.7 ppm). nih.govacs.org This approach enabled the confirmation of postulated intermediates and the discovery of previously undetected ones. nih.govacs.org

Solid-state NMR (ssNMR) is a crucial technique for characterizing the structure and dynamics of crystalline and amorphous solid materials, including pharmaceutical compounds. nih.govcrystalpharmatech.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions, providing unique structural information. emory.edu Magic Angle Spinning (MAS) is a key technique used in ssNMR to average out these anisotropic interactions and achieve higher resolution spectra. emory.edumst.edu

For pyrimidine derivatives, ssNMR can be used to:

Determine the structure of different polymorphic forms. crystalpharmatech.com

Investigate the packing of molecules in the crystal lattice.

Characterize solvates and hydrates by identifying the location of solvent molecules. crystalpharmatech.com

Study intermolecular interactions, such as hydrogen bonding.

While ssNMR is a powerful tool, it is less sensitive than other techniques and typically requires a larger sample amount (2-100 mg). nih.gov The technique can be applied to various nuclei, including ¹³C, ¹⁵N, ¹⁹F, and ³¹P, providing a comprehensive picture of the solid-state structure. nih.govcrystalpharmatech.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed electron density map, from which the precise positions of atoms, bond lengths, and bond angles can be determined. wikipedia.org This technique is instrumental in establishing the absolute stereochemistry and conformational preferences of chiral molecules.

For this compound and its derivatives, X-ray crystallography provides invaluable information on:

Molecular Geometry: Precise bond lengths and angles of the pyrimidine ring and the trichloromethyl group.

Conformation: The spatial arrangement of the trichloromethyl group relative to the pyrimidine ring.

Intermolecular Interactions: The nature and geometry of interactions such as halogen bonding, π-π stacking, and hydrogen bonding in the crystal lattice. This information is crucial for understanding the solid-state properties of the material.

While a powerful technique, obtaining single crystals of sufficient quality for X-ray diffraction can be a significant challenge. nih.gov

Advanced Vibrational Spectroscopy (e.g., Raman, FT-IR) for Functional Group and Vibrational Mode Assignment.oup.commt.com

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.net These techniques are complementary and can be used to identify functional groups and assign specific vibrational modes, offering a "fingerprint" of the molecule. mt.comthermofisher.com

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. covalentmetrology.com It is particularly sensitive to polar functional groups. The analysis of pyrimidine derivatives by FT-IR allows for the identification of characteristic bands associated with the pyrimidine ring and its substituents, such as amino, methyl, and halogen groups. vandanapublications.com

Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light (usually from a laser). thermofisher.com The resulting Raman shift provides information about the vibrational modes of the molecule. mt.com Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations. It can also provide information about lower frequency modes related to the crystal lattice structure. mt.com

A complete vibrational analysis of pyrimidine derivatives can be performed using a combination of experimental FT-IR and Raman data and theoretical calculations, such as Density Functional Theory (DFT). emmanuelcollege.ac.insciensage.info This approach allows for the assignment of vibrational modes based on the potential energy distribution (PED). emmanuelcollege.ac.insciensage.info

Table 1: Illustrative Vibrational Frequencies for Pyrimidine Derivatives

Vibrational ModeTypical FT-IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)Notes
C-H stretching (aromatic)3100-30003100-3000Characteristic of the pyrimidine ring protons.
C=N stretching1650-15501650-1550Fundamental vibrations of the pyrimidine ring.
C=C stretching1600-14501600-1450Fundamental vibrations of the pyrimidine ring.
C-Cl stretching (of CCl₃ group)800-600800-600Strong absorption in both FT-IR and Raman.
Ring breathing~1000~1000A symmetric vibration of the entire pyrimidine ring.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization.oup.comresearchgate.net

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, is used to probe the electronic structure of molecules by examining transitions between electronic energy levels. researchgate.netbiocompare.com

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from the ground state to higher energy excited states. The resulting spectrum provides information about the π-electron system and the presence of chromophores. The absorption spectra of pyrimidine derivatives are influenced by the nature and position of substituents on the ring. nih.gov For instance, the introduction of a trichloromethyl group can cause shifts in the absorption maxima due to its electronic effects. Studies on halogenated pyrimidines have shown that the absorption bands are sensitive to the type of halogen, with larger shifts observed for heavier halogens. rsc.org

Fluorescence Spectroscopy: This technique measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. drawellanalytical.com Not all molecules fluoresce, but for those that do, the emission spectrum can provide information about the structure of the excited state and the surrounding environment. d-nb.info The fluorescence properties of pyrimidine derivatives are highly dependent on the nature of the substituents. nih.gov Electron-donating groups can enhance fluorescence, while electron-withdrawing groups may quench it. nih.gov

The combination of UV-Vis and fluorescence spectroscopy can provide a more complete picture of the electronic properties of a molecule. biocompare.com For example, the Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can provide insights into the changes in molecular geometry upon excitation. researchgate.net

Table 2: Illustrative Electronic Spectral Data for Substituted Pyrimidines

Compound TypeAbsorption Maxima (λmax, nm)Emission Maxima (λem, nm)Quantum Yield (ΦF)Solvent
Generic Pyrimidine~240-270--Ethanol
Pyrazolo[1,5-a]pyrimidine with EWG340-440-LowVarious
Pyrazolo[1,5-a]pyrimidine with EDG340-440-High (up to 0.97)Various
2-Aminopyrimidine derivative~370~450-Toluene

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. Data is illustrative and depends on the specific substituents and solvent. nih.govbeilstein-journals.org

Conclusion

Trichloromethylpyrimidine is a compound of significant interest in synthetic organic chemistry. Its synthesis has evolved from classical, often harsh, methods to more sophisticated and controlled modern strategies, such as those employing diazabutadiene intermediates. The pyrimidine (B1678525) ring, activated by the electron-withdrawing trichloromethyl group and often a chloro-substituent, is primed for functionalization via nucleophilic substitution reactions. Spectroscopic methods provide a clear means of structural characterization, with the chlorine isotope pattern in mass spectrometry being particularly diagnostic. The utility of trichloromethylpyrimidines as versatile building blocks has been demonstrated in the synthesis of potential agrochemicals and promising pharmaceutical candidates, particularly in the area of anticancer research. While its environmental persistence is a consideration due to the halogenated structure, pathways for its chemical and biological degradation exist. Continued research into the chemistry and applications of this compound is likely to yield further innovations in materials science, agriculture, and medicine.

Computational and Theoretical Studies of Trichloromethylpyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of trichloromethylpyrimidine at the atomic level. These calculations provide a detailed picture of electron distribution, molecular orbitals, and energetic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations have been instrumental in understanding the reactivity of this compound. Specifically, the Boese-Martin for kinetics (BMK) functional, combined with the 6-31G(d,p) basis set, has been utilized for gas-phase geometry optimizations. rsc.org This level of theory is noted for its accuracy in kinetic calculations for organic reactions. rsc.org

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been applied to study the ground state properties of this compound. Møller-Plesset perturbation theory at the second order (MP2) with the cc-pVQZ basis set has been used to perform electrostatic potential calculations. rsc.org These calculations are crucial for understanding the regions of positive and negative electrostatic potential on the molecular surface, which in turn dictate intermolecular interactions and reactivity.

The calculations reveal the presence of a "σ-hole" on the chlorine atoms of the trichloromethyl group. A σ-hole is a region of positive electrostatic potential on the outer surface of a covalently bonded halogen atom, which allows for attractive, non-covalent interactions known as halogen bonding. rsc.org

Detailed computational studies on the excited state properties of this compound using ab initio methods are not extensively available in the reviewed scientific literature. Such studies would be valuable for understanding its photophysical properties and photochemical reactivity.

Computational studies have successfully predicted the reactivity of this compound, particularly towards nucleophiles. The presence of σ-holes on the chlorine atoms, as revealed by MP2 calculations, suggests that these atoms can act as electrophilic centers. rsc.org This is a counterintuitive finding, as halogens are typically considered electronegative. However, the electron-withdrawing nature of the pyrimidine (B1678525) ring enhances the positive electrostatic potential of these σ-holes, making the chlorine atoms susceptible to nucleophilic attack. rsc.org

This theoretical prediction explains the observed reactivity of this compound with sulfur nucleophiles like thiophenolate. rsc.org The initial step of the reaction is the nucleophilic attack of the thiophenolate on a chlorine atom, not the carbon atom of the trichloromethyl group. This demonstrates the power of computational chemistry in predicting and rationalizing non-obvious reaction pathways. The regioselectivity of the initial attack is thus directed towards the chlorine atoms due to the presence of these positive σ-holes. rsc.org

Table 7.1: Calculated Maximum Surface Electrostatic Potential (VS,max) on Chlorine Atoms of Trichloromethyl Compounds

CompoundVS,max (kcal/mol)
This compound31.4
Trichloromethylbenzene24.5
Trichloromethane18.2

This table is generated based on data from a study on the reactivity of trichloromethyl compounds, highlighting the significant positive electrostatic potential on the chlorine atoms of this compound. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Currently, there is a lack of specific studies in the available scientific literature that utilize molecular dynamics (MD) simulations to investigate the conformational analysis and intermolecular interactions of this compound. MD simulations would be a valuable tool to understand the dynamic behavior of the molecule, including the rotation of the trichloromethyl group and its interactions with solvent molecules or biological targets.

Computational Prediction of Spectroscopic Parameters for Experimental Validation

While experimental spectroscopic data for this compound and its derivatives exist, detailed computational studies aimed at predicting its spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption wavelengths) for the purpose of experimental validation are not well-documented in the reviewed literature. Such studies would be beneficial for confirming the structure and understanding the spectroscopic signatures of this compound. For instance, DFT calculations are routinely used to predict ¹H and ¹³C NMR spectra, which can be compared with experimental data to aid in structural elucidation.

Exploration of Potential Energy Surfaces and Transition States

The exploration of the potential energy surface (PES) is crucial for understanding the mechanism of a chemical reaction. For the reaction of this compound with thiophenolate, DFT calculations have been used to map out the energy profile and identify the transition states. rsc.org

The reaction proceeds through a stepwise mechanism. The first stage involves the nucleophilic attack of the thiophenolate anion on a chlorine atom, leading to the formation of a carbanion intermediate and phenylsulfenylchloride. The activation free energy for this step, which is the rate-determining step, was calculated to be a remarkably low 3.51 kcal/mol. rsc.org This low barrier is attributed to the interaction of the nucleophile with the σ-hole on the chlorine atom. rsc.org

Table 7.2: Calculated Free Energy Values for the Reaction of this compound with Thiophenolate

Species/StateRelative Free Energy (kcal/mol)
Reactants (this compound + Thiophenolate)0.00
Transition State 1 (TS 1-6)+3.51
Intermediate (Carbanion 6) + PhenylsulfenylchlorideNot explicitly stated
Products (Dichloromethylpyrimidine + Thiophenolate)-5.96

This table summarizes the key energetic milestones along the reaction pathway as determined by DFT calculations. rsc.org

Application of Machine-Learning in Predicting Reaction Outcomes and Designing New Syntheses

Machine learning models are increasingly being employed to forecast the reactivity and biological activity of pyrimidine derivatives. nih.govresearchgate.net These models are typically built upon quantitative structure-activity relationship (QSAR) principles, which correlate the structural or physicochemical properties of molecules with their chemical reactivity or biological effects. nih.govresearchpublish.com

A significant area of research has been the development of models to predict the biological activity of novel pyrimidine compounds, which can be considered a specific type of reaction outcome—the interaction with a biological target. For instance, QSAR models have been developed to predict the anticancer activity of pyrimidine derivatives by analyzing their effectiveness as VEGFR-2 receptor inhibitors. nih.gov In one such study, both multiple linear regression (MLR) and artificial neural network (ANN) models were created, with the ANN model demonstrating superior predictive power. nih.gov

Table 1: Performance of MLR and ANN Models in Predicting Anticancer Activity of Pyrimidine Derivatives

Model RMSE
MLR 0.889 - -

| ANN | 0.998 | Lower than MLR | Higher than MLR |

This table illustrates the comparative performance of Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) models in predicting the anticancer activity of pyrimidine derivatives. The superior R², lower Root Mean Square Error (RMSE), and higher Q² of the ANN model indicate its greater accuracy and predictive capability. nih.gov

Similarly, machine learning has been applied to predict the inhibitory activity of substituted pyrimidines against the Hepatitis C virus. researchpublish.com A QSAR model was developed using multiple linear regression, which identified key molecular descriptors influencing the biological activity of these compounds. researchpublish.com Such models can guide the synthesis of new derivatives with enhanced therapeutic properties.

Furthermore, computational studies have been conducted to understand the reaction mechanisms of pyrimidines, such as ring-opening reactions. researchgate.net These studies provide valuable data that can be used to train machine learning models to predict the feasibility and outcome of complex chemical transformations. By combining quantum chemical calculations with machine learning, it is possible to create robust models that can accurately predict the relative reactivity of different sites on the pyrimidine ring, aiding in the design of selective functionalization reactions. rsc.org

Q & A

Q. How can researchers design experiments to optimize the synthesis of trichloromethylpyrimidine derivatives?

  • Methodological Answer : Begin by identifying critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using factorial design or response surface methodology. Use high-throughput screening to assess yield and purity across conditions. Validate results with NMR, HPLC, and mass spectrometry. Compare outcomes with established protocols (e.g., nucleophilic substitution under anhydrous conditions) to refine reproducibility .

Q. What analytical techniques are most effective for characterizing this compound stability under varying pH conditions?

  • Methodological Answer : Employ UV-Vis spectroscopy to monitor degradation kinetics, complemented by LC-MS for structural identification of breakdown products. Validate stability using accelerated aging studies (e.g., 40°C/75% RH) and compare with computational predictions (DFT calculations for bond dissociation energies). Cross-reference findings with NIST spectral databases .

Q. How should literature reviews be structured to identify gaps in this compound applications?

  • Methodological Answer : Conduct systematic reviews using PRISMA guidelines to filter primary studies. Apply PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to prioritize mechanistic studies over descriptive reports. Use tools like Covidence for bias assessment .

Advanced Research Questions

Q. How can contradictory data on this compound reactivity be resolved in meta-analyses?

  • Methodological Answer : Quantify heterogeneity using Higgins’ statistic to distinguish true variability from experimental noise. Reconcile discrepancies by stratifying studies by reaction conditions (e.g., solvent polarity, steric effects). Validate hypotheses via controlled replication with standardized reagents and in situ IR monitoring .

Q. What experimental designs are suitable for probing the mechanistic role of this compound in catalytic cycles?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C or ²H) in kinetic isotope effect (KIE) studies to track bond formation/cleavage. Pair with operando spectroscopy (e.g., Raman or XAS) to observe intermediate species. Validate computational models (DFT/MD simulations) against experimental activation barriers .

Q. How can researchers integrate toxicological data into this compound risk assessments for lab safety?

  • Methodological Answer : Perform in vitro cytotoxicity assays (e.g., MTT or LDH release) on human cell lines, correlating results with QSAR predictions. Cross-validate using Ames tests for mutagenicity and OECD guidelines for acute toxicity. Document safety protocols in alignment with ATSDR/NTP recommendations .

Q. What strategies ensure reproducibility in this compound-based reaction optimization?

  • Methodological Answer : Publish detailed protocols with raw data (e.g., via Zenodo) and use electronic lab notebooks for traceability. Implement blinded independent replication by collaborators. Include negative controls (e.g., catalyst-free conditions) and report confidence intervals for kinetic data .

Key Methodological Considerations

  • Data Validation : Always cross-check experimental results with computational models (e.g., molecular docking for binding affinity) and spectral databases (NIST, PubChem) .
  • Error Mitigation : Pre-register hypotheses to avoid confirmation bias, and use funnel plots to detect publication bias in literature reviews .
  • Ethical Compliance : Adhere to institutional review for hazardous material handling and cite IRB approvals for bioassay data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.